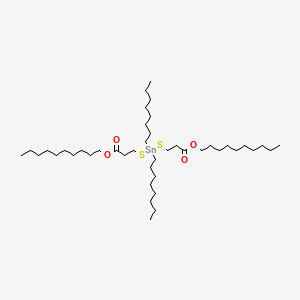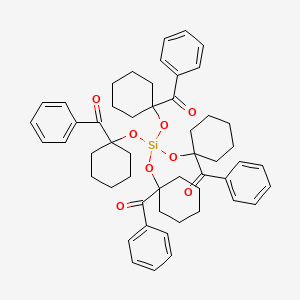
N(1)-(gamma-Glutamyl)spermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-(gamma-Glutamyl)spermine is a polyamine derivative that plays a significant role in various biological processes. Polyamines, including spermine, are organic compounds involved in cellular metabolism and are essential for cell growth and differentiation. This compound is formed by the conjugation of spermine with gamma-glutamyl, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(gamma-Glutamyl)spermine typically involves the reaction of spermine with gamma-glutamyl derivatives under controlled conditions. One common method is the use of gamma-glutamyl chloride as a reactant, which reacts with spermine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the purification of the final product through techniques such as crystallization or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N(1)-(gamma-Glutamyl)spermine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as polyamine oxidase, leading to the formation of aldehydes and hydrogen peroxide.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include polyamine oxidase and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Aldehydes and hydrogen peroxide.
Reduction: Precursor polyamines such as spermine.
Substitution: Various substituted polyamines depending on the nucleophile used.
Scientific Research Applications
N(1)-(gamma-Glutamyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.
Biology: It plays a role in cell growth and differentiation studies.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to modulate polyamine metabolism.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.
Mechanism of Action
N(1)-(gamma-Glutamyl)spermine exerts its effects through several mechanisms:
Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: It stabilizes chromatin and regulates gene expression.
Polyamine Metabolism: It modulates polyamine metabolism by interacting with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase.
Comparison with Similar Compounds
Similar Compounds
Spermine: A precursor of N(1)-(gamma-Glutamyl)spermine with similar biological functions.
Spermidine: Another polyamine with roles in cellular metabolism.
Putrescine: A simpler polyamine involved in the initial stages of polyamine biosynthesis.
Uniqueness
This compound is unique due to its enhanced stability and biological activity compared to its precursor compounds. The gamma-glutamyl conjugation provides additional functional properties, making it more effective in various applications.
Properties
CAS No. |
74141-49-4 |
|---|---|
Molecular Formula |
C12H26N4O3 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-5-amino-2-[3-(4-aminobutylamino)propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-6-1-2-7-15-8-3-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
QNYYXTWCRFZWDU-JTQLQIEISA-N |
Isomeric SMILES |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CN |
Canonical SMILES |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)




![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)





